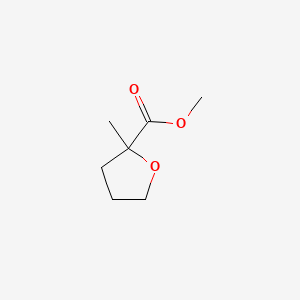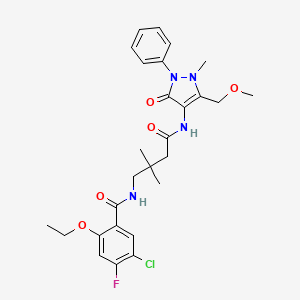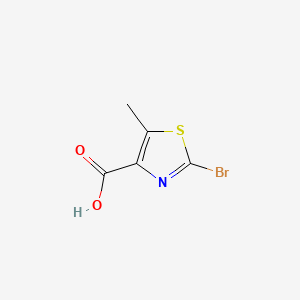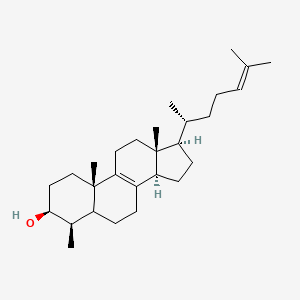
Methyl 2-Methyltetrahydrofuran-2-carboxylate
Vue d'ensemble
Description
Methyl 2-Methyltetrahydrofuran-2-carboxylate is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 . It is a colorless to yellow liquid at room temperature .
Synthesis Analysis
Methyl 2-Methyltetrahydrofuran-2-carboxylate can be synthesized through an efficient and clean method which includes the oxidative esterification of biomass-based furfural into methyl furoate and the selective hydrogenation of methyl furoate .Molecular Structure Analysis
The IUPAC name for Methyl 2-Methyltetrahydrofuran-2-carboxylate is methyl 2-methyltetrahydro-2-furancarboxylate . The InChI code for this compound is 1S/C7H12O3/c1-7(6(8)9-2)4-3-5-10-7/h3-5H2,1-2H3 .Chemical Reactions Analysis
Much like tetrahydrofuran, 2-methyltetrahydrofuran can act as a Lewis base in organometallic reactions . It can also undergo regioselective deprotonation at C-2 with LDA followed by the DMF-mediated formylation .Physical And Chemical Properties Analysis
Methyl 2-Methyltetrahydrofuran-2-carboxylate is a colorless to yellow liquid at room temperature . It has a molecular weight of 144.17 .Applications De Recherche Scientifique
Raw Material and Intermediate in Chemical Industries
“Methyl 2-Methyltetrahydrofuran-2-carboxylate” (MeTHFC) and its derivatives are widely used as raw materials and intermediates in many chemical industries . They are involved in the production of various products, including medicines, pesticides, dyes, and more .
Hydrogenation of Methyl Furoate
An efficient and clean method for the synthesis of MeTHFC has been proposed, which includes the oxidative esterification of biomass-based furfural into methyl furoate and the selective hydrogenation of methyl furoate into MeTHFC . This process is carried out over Ni–SiO2 catalysts with high Ni content and dispersion .
Production of Biodegradable Polyesters
Tetrahydrofuran-2-carboxylic acid (THFCA), which is hydrolyzed from MeTHFC, can be hydrogenated to 5-hydroxyvalerate acid or δ-valerolactone . These are promising monomers for the production of biodegradable polyesters .
Biotransformations
Recent advances in biocatalysis have seen the use of 2-MeTHF in applications for different enzymes, such as hydrolases, oxidoreductases, and lyases . This has opened up new possibilities for the use of MeTHFC in various biotransformations.
Gas-Liquid Mixtures
Innovative combinations such as gas-liquid mixtures (CO2-2-MeTHF expanded phase) have been explored . This has potential applications in various chemical processes, including multi-step enzymatic systems and flow biocatalysis .
Green Chemistry
The direct hydrogenation of methyl furoate, a process that produces MeTHFC, is seen as a step towards "green chemistry" . This method simplifies the production process of MeTHFC, reducing the need for strong corrosion, waste production, and the use of expensive precious metal catalysts .
Safety and Hazards
Methyl 2-Methyltetrahydrofuran-2-carboxylate is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H225, H302, H315, H318, H319, H335 . These hazard statements indicate that the substance is highly flammable, harmful if swallowed, causes skin irritation, and causes serious eye damage .
Mécanisme D'action
Target of Action
Methyl 2-Methyltetrahydrofuran-2-carboxylate (MeTHFC) is a chemical compound that is primarily used as a raw material and intermediate in various chemical industries . The primary targets of MeTHFC are the biochemical processes involved in the synthesis of various products, such as medicines, pesticides, and dyes .
Mode of Action
The mode of action of MeTHFC involves its interaction with specific catalysts. For instance, in the hydrogenation of biomass-derived methyl furoate, MeTHFC interacts with Ni–SiO2 catalysts . The catalyst with 50 wt% Ni loading displays an excellent performance with a high conversion under mild reaction conditions .
Biochemical Pathways
The synthesis of MeTHFC involves the oxidative esterification of biomass-based furfural into methyl furoate and the selective hydrogenation of methyl furoate into MeTHFC . This process affects the biochemical pathways involved in the production of MeTHFC from biomass-based furfural .
Pharmacokinetics
It’s known that methfc is a colorless to yellow liquid at room temperature .
Result of Action
The result of MeTHFC’s action is the production of valuable intermediates used in various chemical industries. For instance, tetrahydrofuran-2-carboxylic acid (THFCA) hydrolyzed from MeTHFC can be hydrogenated to 5-hydroxyvalerate acid or δ-valerolactone, the promising monomers for biodegradable polyesters .
Action Environment
The action of MeTHFC is influenced by environmental factors. For instance, the hydrogenation activity of methyl furoate, a precursor to MeTHFC, is very low due to the aromatic properties of the furan ring and the passivation effect of the ester substituent in the methyl furoate molecule . Additionally, the storage and shipping temperature for MeTHFC is room temperature , indicating that temperature can influence its stability.
Propriétés
IUPAC Name |
methyl 2-methyloxolane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(6(8)9-2)4-3-5-10-7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJSQEOFZMFXDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704885 | |
| Record name | Methyl 2-methyloxolane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-Methyltetrahydrofuran-2-carboxylate | |
CAS RN |
1218915-91-3 | |
| Record name | Methyl 2-methyloxolane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Sulfamide, N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propyl-](/img/structure/B579963.png)
![Ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester](/img/structure/B579965.png)
![2,7-Dioctyl-[1]benzothiolo[3,2-b][1]benzothiole](/img/structure/B579967.png)


![2,5-Piperazinedione,3-[(aminooxy)methyl]-6-methyl-,(3R-cis)-(9CI)](/img/no-structure.png)
![Urea, N,N'-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579971.png)


